REACTION_CXSMILES
|
BrC(C)C.[OH:5][CH:6]([C@H:10]1[CH2:15][CH2:14][C@H:13]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:12][CH2:11]1)[CH:7]([CH3:9])[CH3:8]>>[OH:5][CH:6]([CH:10]1[CH2:11][CH2:12][CH:13]([C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:14][CH2:15]1)[CH:7]([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C)C)[C@@H]1CC[C@H](CC1)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was similarly prepared
|
Type
|
DISTILLATION
|
Details
|
Distillation of the product
|
Type
|
CUSTOM
|
Details
|
yielded
|
Name
|
|
Type
|
|
Smiles
|
OC(C(C)C)C1CCC(CC1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |